1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid
CAS No.: 1339454-01-1
Cat. No.: VC3081341
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339454-01-1 |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 1-[2-(tert-butylamino)-2-oxoethyl]azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H18N2O3/c1-10(2,3)11-8(13)6-12-4-7(5-12)9(14)15/h7H,4-6H2,1-3H3,(H,11,13)(H,14,15) |
| Standard InChI Key | FRQOKEHQMXNBKA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)CN1CC(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)NC(=O)CN1CC(C1)C(=O)O |
Introduction
Chemical Identity and Properties
1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid is a small molecule heterocyclic compound characterized by a four-membered azetidine ring bearing a carboxylic acid substituent at the 3-position and a tert-butylcarbamoyl methyl group at the nitrogen atom. This unique structural arrangement contributes to its distinct chemical properties and potential applications in various fields.
Basic Information
The compound is identified through various chemical identifiers as outlined in Table 1:
Table 1: Chemical Identifiers of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid
| Parameter | Value |
|---|---|
| CAS Registry Number | 1339454-01-1 |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.262 g/mol |
| SMILES Notation | CC(C)(C)NC(=O)CN1CC(C1)C(=O)O |
| InChI | InChI=1S/C10H18N2O3/c1-10(2,3)11-8(13)6-12-4-7(5-12)9(14)15/h7H,4-6H2,1-3H3,(H,11,13)(H,14,15) |
| InChIKey | FRQOKEHQMXNBKA-UHFFFAOYSA-N |
The compound features a four-membered azetidine ring, which is a nitrogen-containing heterocycle that introduces conformational constraint to the molecule. The carboxylic acid group at the 3-position provides acidic properties, while the tert-butylcarbamoyl methyl substituent on the nitrogen introduces amide functionality with steric bulk from the tert-butyl group .
Physical Properties
The physical properties of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid are summarized in Table 2, providing important parameters for handling and characterization:
Table 2: Physical Properties of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid
| Property | Value |
|---|---|
| Physical State | Solid |
| Flash Point | 204.4±27.3 °C |
| Boiling Point | 414.4±40.0 °C at 760 mmHg |
| Polarizability | 21.8±0.5 10⁻²⁴cm³ |
| Density | 1.2±0.1 g/cm³ |
| Vapor Pressure | 0.0±2.1 mmHg at 25°C |
These physical properties indicate that the compound is a stable solid at room temperature with a high boiling point, which is consistent with its molecular weight and the presence of hydrogen-bonding functional groups .
Structural Features and Conformational Analysis
The structure of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid incorporates several important structural elements that influence its reactivity, biological activity, and potential applications.
Key Structural Elements
The four-membered azetidine ring is a key structural feature that imparts conformational constraint to the molecule. This ring system is relatively strained compared to larger heterocycles, which can contribute to unique reactivity patterns. The carboxylic acid at the 3-position introduces potential for hydrogen bonding and acid-base chemistry, while the tert-butylcarbamoyl methyl group at the nitrogen position adds steric bulk and additional hydrogen-bonding capability.
Conformational Analysis
Applications and Relevance
The structural features of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid suggest several potential applications across different fields.
Foldameric Applications
Constrained amino acid derivatives like azetidine-3-carboxylic acids have garnered interest in the development of foldamers, which are oligomers that adopt well-defined secondary structures. The conformational constraints imposed by the azetidine ring make 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid a potential building block for foldameric systems with predictable folding patterns .
Synthetic Building Block
As a functionalized azetidine derivative, 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid can serve as a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems or peptidomimetics.
Comparative Analysis
To better understand the properties and potential applications of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, it is valuable to compare it with structurally related compounds.
Comparison with Related Azetidine Derivatives
Table 3: Comparison of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid with Related Compounds
This comparison highlights the structural diversity within azetidine derivatives and how subtle changes in substitution patterns can lead to compounds with different properties and applications.
Future Research Directions
Research on 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid and related azetidine derivatives continues to evolve, with several promising directions for future investigation.
Synthetic Methodology Development
The development of more efficient and scalable synthetic routes to 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid would enhance its accessibility for research and applications. This could include:
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Exploration of catalytic methods for azetidine ring formation
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Development of selective functionalization approaches for nitrogen substitution
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Investigation of green chemistry approaches to reduce environmental impact of synthesis
Biological Activity Investigation
Comprehensive screening of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid for various biological activities would provide valuable insights into its potential therapeutic applications. Areas of interest might include:
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Enzyme inhibition studies
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Antimicrobial activity assessment
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Evaluation as a potential building block for peptidomimetics
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Investigation of metabolic stability and pharmacokinetic properties
Structure-Activity Relationship Studies
Systematic modification of the structure of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid could lead to the development of derivatives with enhanced properties or activities. Key modifications might target:
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Variation of the substituent at the 3-position
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Modification of the tert-butyl group to alter steric properties
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Introduction of additional functional groups on the azetidine ring
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Exploration of stereochemical effects through synthesis of stereoisomers
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